1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate

Description

Systematic Nomenclature and Structural Identification

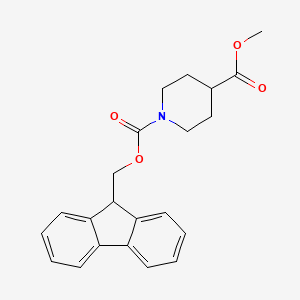

The compound 1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate represents a complex organic molecule that combines multiple functional groups within a single molecular framework. According to systematic chemical nomenclature standards, this compound belongs to the class of piperidine dicarboxylates with specific substitution patterns that define its unique chemical identity. The systematic name accurately describes the molecular architecture, indicating the presence of a piperidine ring system with carboxylate functionalities at positions 1 and 4, where position 1 bears a 9H-fluoren-9-ylmethyl substituent and position 4 contains a methyl ester group.

The molecular formula C₂₂H₂₃NO₄ reflects the compound's substantial molecular complexity, with a calculated molecular weight of 365.42-365.43 atomic mass units. This molecular composition indicates the presence of 22 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and four oxygen atoms, distributed across the fluorenylmethyloxycarbonyl protecting group, the piperidine ring system, and the associated carboxylate functionalities. The Chemical Abstracts Service registry number 1340322-21-5 provides a unique identifier for this specific compound within chemical databases and literature.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(N1CCC(C(OC)=O)CC1)OCC2C3=C(C4=C2C=CC=C4)C=CC=C3, which provides a linear description of the molecular connectivity. This notation reveals the key structural features including the central piperidine ring, the pendant fluorenyl system, and the dual carboxylate functionalities that define the compound's chemical behavior. The MDL number MFCD18328518 serves as an additional database identifier for comprehensive chemical information retrieval.

Historical Development of Fluorenylmethyloxycarbonyl Derivatives

The historical development of fluorenylmethyloxycarbonyl derivatives traces back to the pioneering work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, who first introduced the fluorenylmethyloxycarbonyl protecting group as a base-labile alternative to existing acid-sensitive protecting groups. Their seminal research addressed a critical gap in synthetic organic chemistry, noting that "In contrast to the variety of amino-protecting groups [that] can be cleaved by acids of varying strengths, there is currently no complementary set of groups cleavable by basic reagents of graded activity". This observation led to the development of the fluorenylmethyloxycarbonyl system, which could be selectively removed under mild basic conditions without affecting acid-sensitive functionalities.

The initial synthetic approach developed by Carpino and Han involved the preparation of 9-fluorenylmethyloxycarbonyl chloride through the reaction of 9-fluorenylmethanol with phosgene, providing a reactive reagent for the installation of the protecting group onto amine functionalities. Subsequently, they demonstrated the utility of this system by treating glycine with fluorenylmethyloxycarbonyl chloride and showing that the resulting protected amino acid could be quantitatively deprotected using liquid ammonia, releasing the original amine along with carbon dioxide and dibenzofulvalene as easily separable byproducts. This methodology represented a significant advancement in protecting group chemistry due to its orthogonal reactivity profile compared to existing acid-labile systems.

The evolution of fluorenylmethyloxycarbonyl chemistry continued through the late 1970s with significant contributions from Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge, who integrated the fluorenylmethyloxycarbonyl protecting group into solid-phase peptide synthesis methodologies. Their work demonstrated that the fluorenylmethyloxycarbonyl group could be efficiently removed using secondary amines such as piperidine, which not only cleaved the protecting group but also formed stable adducts with the dibenzofulvene byproduct, preventing unwanted side reactions. This discovery proved particularly valuable in automated peptide synthesis, where the fluorenylmethyloxycarbonyl group's strong ultraviolet absorption properties allowed for real-time monitoring of deprotection progress.

The mechanistic understanding of fluorenylmethyloxycarbonyl deprotection revealed the critical role of the acidic proton at the 9-position of the fluorene ring system, which becomes activated in basic conditions to initiate elimination reactions. When treated with bases such as piperidine, the fluorenylmethyloxycarbonyl-protected compound undergoes rapid deprotection with an approximate half-life of six seconds in 20% piperidine in dimethylformamide solution. This exceptional lability toward bases, combined with remarkable stability under acidic conditions, established the fluorenylmethyloxycarbonyl system as a cornerstone of modern synthetic organic chemistry, particularly in peptide and protein synthesis applications.

Position Within Piperidine Dicarboxylate Chemical Taxonomy

The compound 1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate occupies a specific position within the broader chemical taxonomy of piperidine derivatives, representing a sophisticated example of substituted piperidine dicarboxylates with protective group functionality. Piperidines constitute a fundamental class of saturated six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms, with the basic piperidine structure serving as a scaffold for numerous pharmaceutical and synthetic intermediates. The dicarboxylate derivatives of piperidine represent a specialized subclass where carboxylate functionalities are introduced at specific positions on the ring system, creating compounds with enhanced synthetic utility and chemical reactivity.

Within the piperidine dicarboxylate family, several structurally related compounds provide context for understanding the taxonomical position of the target molecule. Piperidine-1,4-dicarboxylic acid diethyl ester, with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol, represents a simpler analog where both carboxylate positions bear ethyl ester groups. This compound shares the same substitution pattern but lacks the fluorenylmethyloxycarbonyl protecting group that defines the target molecule's unique character. Similarly, methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate demonstrates the use of alternative protecting groups in piperidine chemistry, employing the tert-butoxycarbonyl system instead of the fluorenylmethyloxycarbonyl group.

The systematic classification of 1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate within organic chemical taxonomy places it in the broader category of organoheterocyclic compounds, specifically within the piperidines class. The compound's structural complexity arises from the integration of multiple functional elements: the core piperidine ring system provides the fundamental heterocyclic framework, the dicarboxylate substitution pattern creates specific reactivity profiles, and the fluorenylmethyloxycarbonyl protecting group introduces both steric and electronic effects that modulate the compound's chemical behavior. This combination of features positions the compound as a specialized synthetic intermediate with applications in advanced organic synthesis, particularly in contexts requiring selective protection and deprotection strategies.

The evolutionary relationship between these structural variants demonstrates the progressive complexity that can be introduced into piperidine chemistry through systematic substitution and functionalization strategies. Each level of structural elaboration brings specific synthetic advantages and application domains, with the fluorenylmethyloxycarbonyl-protected variant representing one of the most sophisticated examples of this chemical class. The compound's position within this taxonomy reflects both its synthetic heritage and its potential for further chemical transformations in advanced organic synthesis applications.

Properties

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 4-O-methyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-21(24)15-10-12-23(13-11-15)22(25)27-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNNYWDVPDTUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate typically involves the reaction of 9H-fluorene-9-methanol with 4-methyl piperidine-1,4-dicarboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents are used to convert the compound into its reduced form.

Substitution: This involves the replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development

- The compound's structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its derivatives have been explored for various therapeutic applications, including anti-cancer and anti-inflammatory agents. Piperidine derivatives are known for their diverse pharmacological effects, making them valuable in medicinal chemistry .

- Anticancer Research

- Neuroprotective Agents

Organic Synthesis

- Reagent in Peptide Synthesis

- Building Block for Complex Molecules

Materials Science

- Polymer Chemistry

- Nanotechnology

Case Studies

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 124443-68-1)

- Structure : Replaces the Fmoc group with a tert-butyloxycarbonyl (Boc) group.

- Molecular weight : 243.30 g/mol .

- Applications : Used as a stable intermediate for deuterium labeling and alkylation reactions (e.g., ). Unlike Fmoc, the Boc group is acid-labile, making it suitable for orthogonal protection strategies in multi-step syntheses .

- Synthesis : Commercial availability and straightforward preparation via alkylation (e.g., 54% yield for 4-butyl derivative in ) .

(9H-Fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate (CAS: 1072502-05-6)

- Structure : Features a hydroxyl substituent on the piperidine ring.

- Purity : 95% (Combi-Blocks) .

- Utility : The hydroxyl group enables further functionalization (e.g., glycosylation or phosphorylation), contrasting with the methyl ester in the target compound.

Functionalized Piperidine Derivatives

1-(tert-Butyl) 4-ethyl 4-butylpiperidine-1,4-dicarboxylate (Compound S4)

(9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate (Compound 11)

- Structure : Contains a 4-oxo group on the piperidine ring.

- Melting point : 141–142 °C (higher than the target compound’s analogues) .

- Reactivity : The ketone moiety allows condensation reactions (e.g., hydrazone formation), unlike ester-containing derivatives .

Comparative Data Table

Biological Activity

1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate (CAS No. 105751-19-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.40 g/mol

- IUPAC Name : 1-(9H-Fluoren-9-ylmethyl)-4-methylpiperidine-1,4-dicarboxylate

Synthesis and Derivatives

The synthesis of 1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate can be achieved through various methods, including the use of piperidine derivatives in solid-phase peptide synthesis (SPPS) . The compound has been noted for its utility in synthesizing peptide chains due to its ability to facilitate deprotection reactions effectively.

Pharmacological Effects

Research indicates that compounds similar to 1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine have shown promising results in various biological assays:

- Antibacterial Activity : Compounds derived from piperidine have been screened for antibacterial properties, demonstrating significant effectiveness against various bacterial strains .

- Inhibitory Potential : Novel derivatives of piperidine have been explored for their potential as inhibitors against viral pathogens, including SARS-CoV-2. Computational studies suggest that modifications to the piperidine structure can enhance inhibitory efficiency .

Case Studies

- Antibacterial Evaluation : A study evaluated a series of compounds derived from piperidine, including derivatives of 1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine. The results indicated that these compounds exhibited valuable antibacterial properties against both Gram-positive and Gram-negative bacteria .

- COVID-19 Inhibition : In a recent study, derivatives of piperidine were synthesized and tested for their efficacy against SARS-CoV-2. The findings highlighted the potential of these compounds in developing antiviral therapies .

Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.40 g/mol |

| Boiling Point | Not available |

| Purity | 96% |

Q & A

Q. What are the primary synthetic routes for 1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate, and what key reaction parameters must be controlled?

The compound is typically synthesized via multi-step routes involving Fmoc (fluorenylmethyloxycarbonyl) protection and carbamate linkages. Key steps include:

- Protection of the piperidine nitrogen using Fmoc-Cl (9-fluorenylmethyl chloroformate) under anhydrous conditions (e.g., dichloromethane, 0–20°C) .

- Methyl esterification at the 4-position using methyl chloroformate or dimethyl sulfate in the presence of a base like triethylamine .

- Critical parameters : Temperature control during exothermic reactions (e.g., Fmoc protection), stoichiometric ratios to avoid over-alkylation, and anhydrous conditions to prevent hydrolysis of reactive intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- NMR spectroscopy : Use - and -NMR to verify Fmoc group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) and methyl ester resonance (δ 3.6–3.8 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguity by growing single crystals in solvents like ethyl acetate/hexane. Compare bond angles (e.g., C–O–C linkages ~118–121°) with known Fmoc-protected analogs .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]) and detect impurities like deprotected intermediates .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of intermediates during its synthesis?

- Reaction path search methods : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates, such as carbocation formation during Fmoc deprotection .

- Transition state analysis : Identify energy barriers for esterification or carbamate cleavage using Gaussian or ORCA software .

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading) for yield improvement .

Q. How can factorial design be applied to optimize the yield and purity in multi-step syntheses of this compound?

- Screening experiments : Use a 2 factorial design to evaluate factors like temperature (20–50°C), reaction time (12–24 h), and base concentration (1–3 eq) .

- Response surface methodology (RSM) : Optimize interdependent variables (e.g., solvent ratio in crystallization) to maximize purity (>98%) .

- Case study : A study on dimethyl 1,4-dihydropyridine derivatives achieved 90% yield by optimizing solvent (1,4-dioxane) and catalyst (PdCl) via a central composite design .

Q. How can researchers resolve contradictions in spectroscopic data or reaction yields across different synthetic batches?

- Statistical outlier analysis : Apply Grubbs’ test to identify anomalous data points in HPLC purity profiles .

- Mechanistic probing : Use -labeling to trace hydrolysis pathways in ester groups if unexpected byproducts arise .

- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .

Methodological Considerations for Experimental Design

Q. Safety protocols for handling acute toxicity risks (Category 4)

- Ventilation : Use fume hoods during Fmoc deprotection with piperidine (risk of dermal/ocular exposure) .

- PPE : Wear nitrile gloves and safety goggles when handling powdered compounds (inhalation risk) .

- Emergency response : Neutralize spills with activated carbon and dispose via hazardous waste protocols .

Q. Strategies for minimizing side reactions in Fmoc-based syntheses

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.